molecular formula C9H6F4O2 B14796893 2-Fluoro-4-trifluoromethoxyacetophenone

2-Fluoro-4-trifluoromethoxyacetophenone

Cat. No.: B14796893
M. Wt: 222.14 g/mol
InChI Key: DQCAEFGLOSTGRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-trifluoromethoxyacetophenone is an organic compound with the molecular formula C9H6F4O2. It is a derivative of acetophenone, where the hydrogen atoms on the benzene ring are substituted with fluorine and trifluoromethoxy groups. This compound is known for its unique chemical properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Fluoro-4-trifluoromethoxyacetophenone typically involves the Friedel-Crafts acylation reaction. In this method, m-fluoroanisole is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction is carried out in a solvent like dichloroethane, and the mixture is stirred and cooled to maintain the desired temperature. After the reaction is complete, the solution is poured into ice water to separate the organic layer, which is then purified to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-trifluoromethoxyacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-4-trifluoromethoxyacetophenone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Fluoro-4-trifluoromethoxyacetophenone involves its interaction with specific molecular targets and pathways. The compound can affect the permeability of cell membranes and influence the activity of enzymes by binding to their active sites. This interaction can lead to changes in cellular processes and ultimately result in the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-trifluoromethoxyacetophenone is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct electronic and steric properties. These properties make it a valuable compound in various chemical reactions and applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C9H6F4O2

Molecular Weight

222.14 g/mol

IUPAC Name

2-fluoro-1-[4-(trifluoromethoxy)phenyl]ethanone

InChI

InChI=1S/C9H6F4O2/c10-5-8(14)6-1-3-7(4-2-6)15-9(11,12)13/h1-4H,5H2

InChI Key

DQCAEFGLOSTGRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CF)OC(F)(F)F

Origin of Product

United States

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